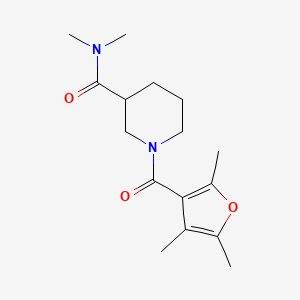
N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide, also known as HPTS, is a fluorescent dye that is commonly used in scientific research. It is a water-soluble compound that has a high quantum yield and is widely used as a pH indicator in biological assays.
作用機序
The mechanism of action of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is based on its pH-dependent fluorescence emission. At low pH, the fluorescence emission of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is quenched due to protonation of the phenolic group. At high pH, the fluorescence emission is enhanced due to deprotonation of the phenolic group. This property makes N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide an ideal pH indicator for biological systems.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is widely used in biological assays.
実験室実験の利点と制限
The advantages of using N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in lab experiments include its high quantum yield, pH-dependent fluorescence emission, and water solubility. The limitations of using N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide include its sensitivity to temperature, pH, and ionic strength, which can affect its fluorescence emission.
将来の方向性
There are several future directions for the use of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in scientific research. One direction is the development of new pH indicators with improved properties, such as increased sensitivity, stability, and selectivity. Another direction is the use of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in combination with other fluorescent dyes to study complex biological systems. Finally, the use of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in vivo to study pH changes in living organisms is an area of future research.
合成法
The synthesis of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminothiophenol with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and pyridine. The resulting product is then reacted with 2-chloro-1-propanol in the presence of potassium carbonate to yield N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is widely used in scientific research as a pH indicator. It has a pKa of 7.4 and exhibits a pH-dependent fluorescence emission. This property makes it an ideal tool for measuring pH changes in biological systems. N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide has been used to study the pH changes in mitochondria, lysosomes, and other organelles. It has also been used to study the pH changes in tumors and other pathological conditions.
特性
IUPAC Name |
N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(19)10-18(12-6-3-2-4-7-12)23(20,21)14-9-5-8-13-15(14)17-22-16-13/h2-9,11,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRSHOJJWXXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=NSN=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
